(E)-2-((4-fluorophenyl)thio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
(E)-2-((4-fluorophenyl)thio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide is a complex organic compound characterized by its unique structural features, including a fluorophenyl group, a furan ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((4-fluorophenyl)thio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Fluorophenyl Thioether: The initial step involves the reaction of 4-fluorothiophenol with an appropriate electrophile to form the fluorophenyl thioether.
Synthesis of the Piperidine Derivative: The piperidine derivative is synthesized by reacting piperidine with an acrylate derivative, followed by acylation to introduce the furan-2-yl group.
Coupling Reaction: The final step involves coupling the fluorophenyl thioether with the piperidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((4-fluorophenyl)thio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-((4-fluorophenyl)thio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of drugs targeting specific receptors or enzymes. Its structural features suggest potential activity in modulating biological pathways involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-2-((4-fluorophenyl)thio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and furan groups may facilitate binding to these targets, while the piperidine moiety could influence the compound’s pharmacokinetic properties. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-((4-chlorophenyl)thio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide
- (E)-2-((4-bromophenyl)thio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide
Uniqueness
Compared to similar compounds, (E)-2-((4-fluorophenyl)thio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3S/c22-17-3-6-19(7-4-17)28-15-20(25)23-14-16-9-11-24(12-10-16)21(26)8-5-18-2-1-13-27-18/h1-8,13,16H,9-12,14-15H2,(H,23,25)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLDXXQTQJYBTI-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CSC2=CC=C(C=C2)F)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)CSC2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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